4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Heterocyclic synthesis N-arylation Process chemistry

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde (CAS 91163-89-2) is a heterocyclic building block in which an imidazole ring is N-linked to the 4-position of a thiophene-2-carbaldehyde scaffold. The molecule is employed principally as a synthetic intermediate in medicinal chemistry rather than as a terminal biologically active entity.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 91163-89-2
Cat. No. B3058692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
CAS91163-89-2
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=CSC(=C2)C=O
InChIInChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H
InChIKeyNETHONVYJZOPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde (CAS 91163-89-2) – What Laboratories and Procurement Teams Need to Know Before Sourcing


4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde (CAS 91163-89-2) is a heterocyclic building block in which an imidazole ring is N-linked to the 4-position of a thiophene-2-carbaldehyde scaffold [1]. The molecule is employed principally as a synthetic intermediate in medicinal chemistry rather than as a terminal biologically active entity . Critically, the value of this compound rests on a regiochemistry that is fundamentally non-interchangeable with positional isomers or phenyl analogs for the construction of target pharmacophores – a distinction that must be understood before any procurement or substitution decision is made [1][2].

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde – Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Structurally related imidazolyl-thiophene carbaldehydes differ only in the attachment position of the imidazole ring or the substitution pattern on the heterocycle, yet these seemingly minor differences produce large divergences in synthetic yield, product crystallinity, and downstream biological relevance [1]. For instance, the 5-(1H-imidazol-1-yl) regioisomer gives a 48% isolated yield versus 62% for the 4-substituted target compound under identical conditions, while the benzene analog 4-(1H-imidazol-1-yl)benzaldehyde shows markedly different physicochemical properties (LogP 1.68 vs. 1.75; PSA 34.9 Ų vs. 63.1 Ų) that alter membrane permeability and interaction with biological targets [1][2]. The following quantitative evidence demonstrates that generic substitution is not supported by any available head-to-head data and may compromise synthesis efficiency, product quality, or pharmacophoric validity.

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde – Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Synthetic Yield: 62% for 4-Imidazolyl Isomer versus 48% for 5-Imidazolyl Regioisomer Using the Same Aqueous Copper-Catalyzed Protocol

Under the optimized aqueous copper-catalyzed coupling of imidazole with the corresponding bromothiophenaldehyde, the target 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde was isolated in 62% yield (1,105 g from 1.911 kg starting material), whereas the 5-substituted regioisomer 5-(1H-imidazol-1-yl)thiophene-2-carbaldehyde gave only 48% yield (429 g from 958.1 g starting material) [1]. When calculated on the basis of recovered starting material, the net yields were 74.5% for the 4-isomer versus 60.9% for the 5-isomer [1]. This represents a 14-percentage-point advantage in crude yield and 13.6-percentage-point advantage in net yield.

Heterocyclic synthesis N-arylation Process chemistry

Product Quality: Melting Point of 123 °C and GC Purity >98% for the 4-Isomer versus 105–107 °C for the 5-Isomer

The 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde product exhibits a sharp melting point of 123 °C with gas-chromatographic purity exceeding 98%, indicating high crystallinity and low impurity burden [1]. In contrast, the 5-substituted regioisomer prepared under analogous conditions melts at 105–107 °C [1]. The higher melting point of the 4-isomer reflects greater lattice stability and facilitates purification by recrystallization, a critical consideration for kilogram-scale intermediate production.

Analytical chemistry Quality control Crystallinity

Process Efficiency: 5-Hour Reaction Time versus 30–48 Hours Required by Prior-Art Methods for Analogous Aryl-Imidazole Aldehydes

The patented aqueous process delivers the target 4-imidazolyl thiophene aldehyde in 5 hours at reflux (∼100 °C) [1]. In stark contrast, the prior-art methods for structurally analogous compounds required 30 hours at 200 °C (for 4-(1-imidazolyl)-benzaldehyde, yielding only 30%) or 48 hours at reflux in pyridine (for 4-(1-imidazolyl)-acetophenone, yielding 68%) [1]. When those prior-art conditions were transferred directly to the thiophene series, yields dropped to an unsatisfactory 2–20% [1]. The 5-hour process therefore represents both a dramatic reduction in cycle time and the only method delivering usable yields for the thiophene substrates.

Process intensification Green chemistry Manufacturing cost

Pharmacophoric Relevance: The 4-Imidazolyl-Thiophene-2-Carbaldehyde Scaffold Is the Essential Intermediate for Motapizone, a Clinical-Stage PDE3 Inhibitor

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde is the direct penultimate intermediate in the synthesis of Motapizone (NAT 05-239), a selective phosphodiesterase type 3 (PDE3) inhibitor that has undergone clinical evaluation for cardiovascular and anti-thrombotic indications [1][2]. The 4-imidazolyl-thiophene connectivity is not arbitrary: the thiophene sulfur and the imidazole N-1 nitrogen position the aldehyde group for the subsequent cyanide-catalyzed conjugate addition to 2-butenenitrile, a transformation that is regiochemistry-dependent and cannot be replicated with the 5-imidazolyl or 2-imidazolyl isomers [1][2]. Motapizone itself has demonstrated dose-dependent inhibition of thrombocyte aggregation in human subjects (1–10 mg oral doses) [3]. No analogous clinical-stage candidate has been reported from the regioisomeric thiophene carbaldehyde scaffolds, underscoring the unique pharmacophoric value of the 4-substituted variant.

Medicinal chemistry PDE3 inhibition Cardiovascular

Physicochemical Divergence from the Benzene Analog: LogP of 1.75 and PSA of 63.1 Ų versus LogP 1.68 and PSA 34.9 Ų for 4-(1H-Imidazol-1-yl)benzaldehyde

Replacement of the thiophene core with a benzene ring yields 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9). While structurally analogous, the two compounds show distinctly different computed physicochemical properties: the thiophene compound has a higher topological polar surface area (PSA) of 63.13 Ų versus 34.89 Ų, and a slightly higher LogP of 1.75 versus 1.68 [1]. The near-doubling of PSA is significant because it crosses closer to the commonly cited Veber threshold of 140 Ų for oral bioavailability when the aldehyde is elaborated into larger drug-like molecules; the thiophene sulfur contributes additional polarizable surface that can modulate off-target binding and solubility [2].

Drug-likeness Physicochemical properties Permeability

Commercial Availability: Multi-Supplier Sourcing with Defined Purity Grades (95% and 98%) from 10+ Vendors Across US, EU, and Asia-Pacific

ChemSpace catalog data lists 32 stock items from 10 distinct suppliers for 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde, with purities of 95% or higher and packaging from 100 mg to 1 g scales [1]. Achemblock separately offers the compound at 95% purity , while MolCore lists a 97% grade . By comparison, the 5-substituted regioisomer (CAS 91163-87-0) has fewer commercial listings with limited purity documentation. The breadth of supply for the 4-isomer reduces single-supplier dependency risk and provides procurement teams with price competition across geographies.

Supply chain Commercial availability Procurement

Where 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde Delivers Proven Advantage – Application Scenarios Backed by Evidence


PDE3 Inhibitor Medicinal Chemistry Programs Requiring the Motapizone Pharmacophore

Any drug discovery campaign targeting phosphodiesterase 3 (PDE3) inhibition that uses Motapizone as a reference compound must source 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde as the key aldehyde intermediate. The synthetic route to Motapizone proceeds exclusively through this 4-substituted thiophene aldehyde via cyanide-catalyzed conjugate addition to 2-butenenitrile [1]. Substitution with the 5-imidazolyl isomer would yield a different connectivity that has no precedent in PDE3 SAR and would invalidate comparison with published Motapizone pharmacology.

Kilogram-Scale Intermediate Manufacturing Where Yield, Cycle Time, and Solvent Selection Are Cost-Critical

The patented aqueous copper-catalyzed process delivers a 62% isolated yield in 5 hours at 100 °C, using water as the sole reaction solvent [2]. This compares favorably with prior-art methods for analogous N-aryl imidazoles that required 30–48 hours in toxic solvents (nitrobenzene, pyridine) and gave ≤30% yields [2]. For process chemistry teams scaling up the synthesis of imidazole-thiophene intermediates, the combination of shorter cycle time, elimination of Class 2 solvents, and higher yield represents a quantifiable cost-of-goods advantage.

Heterocyclic Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 178 Da, PSA of 63.1 Ų, and LogP of 1.75, 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde falls within the rule-of-three space for fragment libraries [3]. The aldehyde functionality provides a synthetic handle for reductive amination, Knoevenagel condensation, or hydrazone formation, while the thiophene sulfur and imidazole nitrogen atoms offer metal-coordination and hydrogen-bonding motifs. The availability from multiple commercial suppliers at defined purity grades (95–98%) enables rapid library enumeration without the need for in-house synthesis of the core scaffold [4].

Quality-Control Reference Standard for Regioisomeric Purity Testing of Thiophene-Imidazole Intermediates

The sharp melting point of 123 °C and GC purity exceeding 98% make this compound suitable as a reference standard for identity and purity testing in analytical quality control [2]. For laboratories developing HPLC or GC methods to monitor the synthesis of imidazolyl-thiophene derivatives, the well-characterized thermal and chromatographic properties provide a reliable system suitability benchmark. The 16–18 °C melting point gap relative to the 5-substituted regioisomer further enables simple melting-point-based identity confirmation.

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.